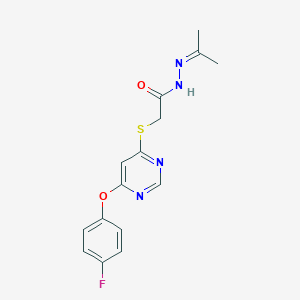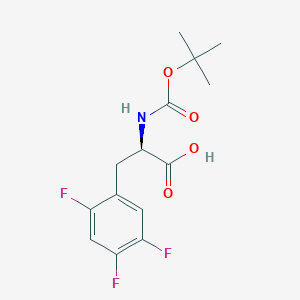![molecular formula C11H12Cl2N2O2 B152242 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 849727-62-4](/img/structure/B152242.png)
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
描述
The compound "3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride" is a derivative of the pyrido[1,2-a]pyrimidin-4-one class, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their potential as aldose reductase inhibitors, exhibiting antioxidant properties , and as antibacterial agents . Additionally, they have been investigated for their luminescent properties and interactions with DNA .
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-one derivatives has been reported through various methods. For instance, a blue-emitting organic compound was synthesized by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Another study reported the synthesis of a series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with antibacterial properties . These methods typically involve multi-step reactions, starting from simple precursors and employing conditions such as condensation reactions, chlorination, and further functionalization.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives has been characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was solved in the monoclinic space group, revealing that the cation of the title compound has two conjugated aromatic rings that are almost coplanar . Another study reported the crystal structure of a similar compound, highlighting the planarity of the pyrido-pyrimidine moiety and the stabilization of the crystal structure by hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives towards various reagents has been explored. For instance, the reactivity of 4-substituted derivatives towards reagents such as formamide, carbon disulfide, urea, and thiourea was studied, leading to the identification of compounds with analgesic and anti-inflammatory activities . These reactions often involve the formation of new bonds and the introduction of additional functional groups, which can significantly alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated, including their luminescent properties and thermal stability . The interaction of these compounds with DNA has also been studied, suggesting a groove mode of binding via hydrogen bonds . Additionally, the solubility and tautomeric equilibrium of these compounds can be influenced by the solvent type and pH of the medium .
科学研究应用
Selectivity in Hydrogenation Processes
Research by Smet et al. (2005) focused on using process analytical technologies to improve the selectivity in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. The study successfully implemented near-infrared (NIR) spectroscopy for in-line analysis during hydrogenation, demonstrating its efficacy over mid-infrared in a production environment (Smet et al., 2005).
Synthesis of Paliperidone
Ji Ya-fei (2010) described the synthesis of Paliperidone, where the compound was used as an intermediate. The process involved multiple steps including chlorination and reduction of the compound, highlighting its role in the synthesis of clinically relevant pharmaceuticals (Ji Ya-fei, 2010).
Interaction with DNA
Zhang et al. (2013) explored the crystal structure of the compound and its interaction with DNA. They found that it may interact with calf thymus DNA through a groove mode of binding, which has implications for understanding its biological activities (Zhang et al., 2013).
Synthesis Optimization for Risperidone
A study by Hao Xiaoyan (2010) aimed to optimize the synthetic process of a pyrimidine intermediate for Risperidone, a notable antipsychotic agent. This research underlines the compound's role in improving manufacturing processes of significant pharmaceuticals (Hao Xiaoyan, 2010).
Structural Analysis
Research by Jasinski et al. (2009) provided detailed insights into the crystal structure of the molecule, highlighting its planar nature and intermolecular interactions, which are crucial for understanding its chemical behavior (Jasinski et al., 2009).
Analgesic Property Enhancement
Ukrainets et al. (2015) explored chemical modifications to enhance analgesic properties. They focused on methylation in the pyridine moiety, suggesting potential in developing new pain-relief medications (Ukrainets et al., 2015).
Alkylation and Electrophilic Substitution
Smirnov et al. (1992) examined the alkylation and electrophilic substitution of the compound, revealing its reactivity and potential applications in synthetic chemistry (Smirnov et al., 1992).
Synthesis and Antibacterial Activity
Krishnamurthy et al. (2013) synthesized derivatives of the compound and evaluated their antibacterial activity. This indicates its potential use in developing new antibacterial agents (Krishnamurthy et al., 2013).
Overview of Pyrido[1,2-a]pyrimidines Chemistry
Elattar et al. (2017) provided a comprehensive review of the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines, including the compound . This review is crucial for understanding the broad applications and chemical nature of these compounds (Elattar et al., 2017).
属性
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCSZRUSXKSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335846 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | |
CAS RN |
849727-62-4 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849727-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

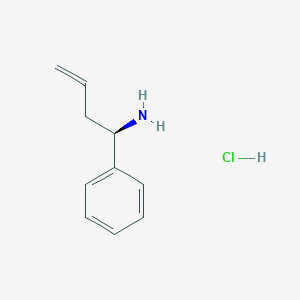
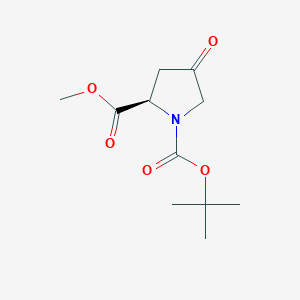

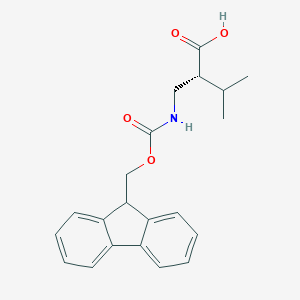
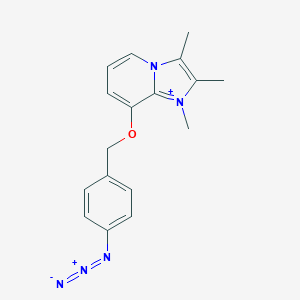
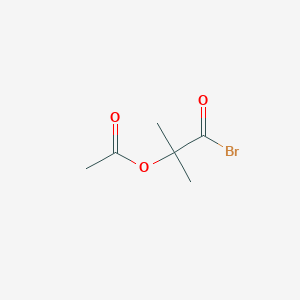
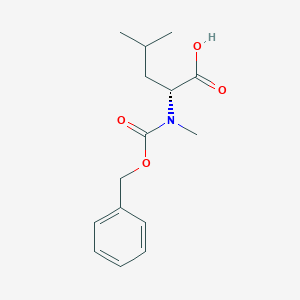
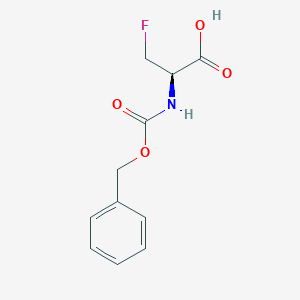
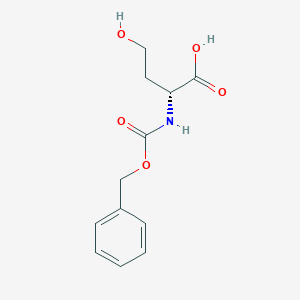
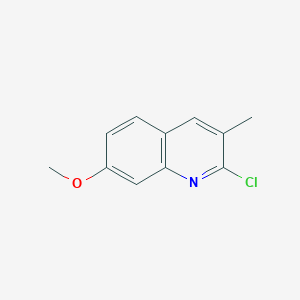
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

